molecular formula C6H10O3<br>(CH3CH2CO)2O<br>C6H10O3 B123092 Propionic anhydride CAS No. 123-62-6

Propionic anhydride

Cat. No.: B123092
CAS No.: 123-62-6
M. Wt: 130.14 g/mol
InChI Key: WYVAMUWZEOHJOQ-UHFFFAOYSA-N
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Description

Propionic anhydride, also known as propanoic anhydride, is an organic compound with the chemical formula (CH₃CH₂CO)₂O. It is a colorless liquid with a strong odor similar to vinegar. This compound is widely used as a reagent in organic synthesis and for producing specialty derivatives of cellulose .

Synthetic Routes and Reaction Conditions:

    Thermal Dehydration of Propionic Acid: The industrial route to this compound involves the thermal dehydration of propionic acid, where water is driven off by distillation: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{H}_2\text{O} ]

    Reppe Carbonylation: Another method involves the Reppe carbonylation of ethylene with propionic acid and nickel carbonyl as the catalyst: [ \text{CH}_2=\text{CH}_2 + \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CO} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} ]

    Dehydration Using Ketene: this compound can also be prepared by dehydrating propionic acid using ketene: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CH}_2=\text{C}=\text{O} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{CO}_2\text{H} ]

Industrial Production Methods: The industrial production of this compound primarily relies on the thermal dehydration of propionic acid due to its simplicity and efficiency .

Types of Reactions:

    Hydrolysis: this compound reacts exothermically with water to form propanoic acid. This reaction can be accelerated by acids: [ (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{H}_2\text{O} \rightarrow 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} ]

    Reaction with Alcohols: It reacts with alcohols to form esters: [ (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{ROH} \rightarrow \text{CH}_3\text{CH}_2\text{CO}_2\text{R} + \text{CH}_3\text{CH}_2\text{CO}_2\text{H} ]

    Reaction with Amines: It reacts with amines to form amides: [ (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{RNH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CONHR} + \text{CH}_3\text{CH}_2\text{CO}_2\text{H} ]

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Alcohols: For esterification reactions.

    Amines: For amidation reactions.

    Acids: To accelerate hydrolysis reactions.

Major Products:

Scientific Research Applications

Propionic anhydride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for synthesizing various organic compounds.

    Cellulose Derivatives: It is employed in the production of specialty cellulose derivatives.

    Thermal Hazard Studies: The hydrolysis of this compound is used as a model reaction for studying thermal hazards.

    Kinetic Studies: It is used in reaction kinetics and autocatalysis behavior studies

Mechanism of Action

Target of Action

Propionic anhydride is a widely used reagent in organic synthesis . It primarily targets molecules that can undergo nucleophilic acyl substitution reactions . These include water, alcohols, amines, and bases .

Mode of Action

The mode of action of this compound involves a nucleophilic acyl substitution reaction . The compound reacts with a nucleophile, leading to the formation of a new acyl compound and the release of a leaving group . This reaction can be catalyzed by inorganic acids like sulfuric acid .

Biochemical Pathways

This compound is involved in various metabolic pathways. It is produced via biological pathways using Propionibacterium and some anaerobic bacteria . Three different biochemical pathways are known for the production of propionic acid: the succinate pathway, the acrylate pathway, and the propanediol pathway .

Pharmacokinetics

Information about the pharmacokinetics of this compound is limited. It is known that the compound is a colorless liquid with a molecular weight of 1301418 . It has a boiling point of 440 K and a melting point of 228.15 K .

Result of Action

The result of this compound’s action is the formation of a new acyl compound. For example, it can react with water to form propionic acid . It can also react with alcohols to form esters , and with amines to form amides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reactions with water can become violent when local heating accelerates their rate . Furthermore, it is strong smelling and corrosive, and will cause burns on contact with skin .

Safety and Hazards

Propionic anhydride is strong smelling and corrosive, and will cause burns on contact with skin . Vapour can burn eyes and lungs . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future outlook of the Propionic Anhydride Market is promising, driven by the increasing demand for pharmaceutical products and fragrances . The market is expected to witness steady growth during the forecast period . The market is witnessing significant investments in research and development activities by key players to develop innovative applications of this compound .

Comparison with Similar Compounds

    Acetic Anhydride: (CH₃CO)₂O

    Butyric Anhydride: (CH₃CH₂CH₂CO)₂O

    Propanoyl Chloride: CH₃CH₂COCl

Comparison:

Propionic anhydride stands out due to its specific applications in organic synthesis and cellulose derivative production, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

propanoyl propanoate
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InChI

InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3
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InChI Key

WYVAMUWZEOHJOQ-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC(=O)CC
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Molecular Formula

C6H10O3, Array
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DSSTOX Substance ID

DTXSID1027007
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Molecular Weight

130.14 g/mol
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Physical Description

Propionic anhydride is a colorless liquid with a pungent odor. Flash point 165 °F. Density 8.4 lb /gal. Corrosive to metals and tissue., Liquid, Colorless liquid with a pungent odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Record name Propanoic acid, 1,1'-anhydride
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Boiling Point

336 °F at 760 mmHg (USCG, 1999), 170 °C, 167 °C
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Flash Point

145 °F (USCG, 1999), 165 °F (74 °C) (Open Cup), 145 °F (63 °C) (Closed Cup), 63 °C c.c.
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Solubility

Decomposed by water; soluble in methanol, ethanol, ether and chloroform, Soluble in alkalies, Miscible with ether; slightly soluble in carbon tetraachloride, Solubility in water: reaction
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Density

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 20 °C, Relative density (water = 1): 1.01
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Vapor Density

4.49 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.36 [mmHg], VP: 1 mm Hg at 20.6 °C, 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.1
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Color/Form

Colorless liquid

CAS No.

123-62-6
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Melting Point

-45 °F (USCG, 1999), -45 °C
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Synthesis routes and methods I

Procedure details

By following in principle the appropriate procedures of Example 4, Parts A and B or Example 5, but substituting other acyl anhydrides for acetic anhydride and caproic anhydride, such as propionic anhydride, butyric anhydride or valeric anhydride, the following compounds are obtained:
[Compound]
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Examples 1-5 are repeated but using ethyl propionate, propionyl iodide and ethyl iodide in place of methyl acetate, acetyl iodide and methyl iodide, respectively. Propionic anhydride is produced in corresponding manner, with propionyl iodide also being produced in the procedures of runs 2-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propionyl iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II) acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 50 ml propionic acid and 10 ml n-butylamine. Air was then evacuated from the autoclave. The autoclave was then pressurized with 30 bar carbon monoxide and 20 bar ethene, sealed and heated to 110° C. After 11/2 hours reaction time, a sample of the contents of the autoclave was withdrawn and analyzed by gas-liquid chromatography. The analysis revealed that N-butyl propionamide had been formed with a selectivity (based on amine) of >95%, together with propionic anhydride. The mean conversion rate was calculated to be 1,500 moles ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To the autoclave was added 5.81 g (0.022 moles) of Mo(CO)6, 15.5 g (0.040 moles) of tetrabutylphosphonium iodide, 109.2 g (0.700 moles) of ethyl iodide, 555 g (7.5 moles) of propionic acid, and 68.6 g of N-methyl pyrrolidinone (NMP) as polar, aprotic solvent. The condenser temperature is set at 5°-10° C. using a cooled ethylene glycol/water mixture. The autoclave was then pressure tested with nitrogen at 68.0 atm and a gas purge of 3 moles/hr of gas was established through the high pressure condenser. (During the reaction this gas purge permitted control of the gas composition over the reaction mixture and is necessary for kinetic measurements.) The nitrogen was vented, the autoclave was then pressurized to 23.8 atm with 5% hydrogen in carbon monoxide, and subsequently heated to 160° C. (The 3 moles/hr of gas purge is maintained throughout heating and the subsequent reaction.) Upon reaching temperature, the pressure is raised to 51.0 atm using a gas mixture consisting of 6% H2, 47% CO, and 47% ethylene while using the 3 mole/hr purge to maintain the gas mixture. Liquid samples are removed every 20 minutes for 5 hours and analyzed for ethyl iodide, ethyl propionate, propionic anhydride, and propionic acid content by GC using a Hewlett Packard 5890 GC containing a 25 m (0.25 mm ID, 0.25 micron film) Quadrex 007 FFAP Capillary Column with p-xylene as an internal standard. (A split injection was used to introduce the sample and sample detection was accomplished with TCD detector.) These components represented the only significant products and all other materials detectable by GC-MS were only present at trace levels. Gas samples were also removed hourly and analyzed by GC to insure that the gas mixture is consistent. The molar quantities of propionic anhydride (npan) formed were determined from the GC data using the following equation: ##EQU1## where, ni =moles of the component
[Compound]
Name
Mo(CO)6
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
109.2 g
Type
reactant
Reaction Step One
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propionic anhydride
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Propionic anhydride
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Propionic anhydride
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Propionic anhydride
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Propionic anhydride
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Propionic anhydride
Customer
Q & A

Q1: What is the molecular formula and weight of propionic anhydride?

A1: this compound has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: How does this compound react with water?

A2: this compound reacts with water (hydrolyzes) to produce propionic acid. []

Q3: What is a common application of this compound in organic synthesis?

A3: this compound is commonly used as a reagent for introducing propionyl groups (CH3CH2CO-) into molecules, often through acylation reactions. This is particularly useful in synthesizing esters and amides. [, , , ]

Q4: Can you provide an example of a specific reaction where this compound is used as an acylating agent?

A4: this compound can be used to synthesize citronellyl propionate, a flavoring agent, from citronellol in a reaction catalyzed by a sulfonic acidic ionic liquid. []

Q5: How does the structure of this compound compare to other anhydrides, such as acetic anhydride, and how does this affect their reactivity?

A5: this compound has a larger alkyl group (propyl) compared to acetic anhydride (methyl). This can lead to differences in reactivity, with this compound generally being slightly less reactive due to steric hindrance from the larger alkyl group. [, ]

Q6: Can this compound undergo reactions other than acylation?

A6: Yes, one example is the reaction of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with this compound in the presence of pyridine, which produces a complex red-brown pigment identified as 3,4-dimethyl-2,5-di-(2-oxo-N-propionyl-3-indolinylidene)-2,5-dihydrofuran. []

Q7: How is this compound used in wood modification?

A7: this compound is used to chemically modify wood, increasing its resistance to decay and improving its dimensional stability by reacting with hydroxyl groups in the wood structure. This process enhances its durability and resistance to water absorption. [, , , , , ]

Q8: Can this compound be used to modify other materials besides wood?

A9: Yes, this compound has been used to modify various materials, including starch, to alter its properties like hydrophobicity, solubility, and thermal stability. [, , , ]

Q9: How does this compound modify starch, and what are the potential benefits of this modification?

A10: this compound modifies starch through esterification, replacing some of the hydroxyl groups in the starch molecule with propionyl groups. This can reduce the starch's hydrophilicity, improve its compatibility with hydrophobic materials, and alter its thermal and mechanical properties. These modifications make it suitable for applications in biodegradable plastics and drug delivery. [, , , ]

Q10: What analytical techniques are used to study the reactions and properties of this compound?

A11: Several techniques are employed, including infrared spectroscopy (IR) to identify functional groups and monitor reactions, gas chromatography-mass spectrometry (GC-MS) for separation and identification of compounds in mixtures, and nuclear magnetic resonance (NMR) spectroscopy for structural characterization. [, , , , , , , ]

Q11: Are there specific safety concerns associated with handling this compound?

A12: Yes, this compound is corrosive and flammable. It can cause severe skin burns and eye damage. It's crucial to handle it with appropriate safety equipment, including gloves and eye protection, and in a well-ventilated area. [, , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.